

A Comparative Guide to 4-Biphenylmethanol and Its Alternatives for Researchers

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Compound of Interest

Compound Name: 4-Biphenylmethanol

Cat. No.: B1213676

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For drug development professionals, researchers, and scientists, the selection of appropriate chemical intermediates is a critical step in the synthesis of novel compounds. This guide provides a detailed comparison of **4-biphenylmethanol** with its structural isomers, 2-biphenylmethanol and 3-biphenylmethanol, and a related compound, benzhydrol. The information presented herein is supported by experimental data to facilitate an informed decision-making process.

Physicochemical Properties: A Comparative Analysis

The selection of a chemical compound for synthesis is often guided by its physical and chemical properties. The following table summarizes the key physicochemical data for **4-biphenylmethanol** and its selected alternatives.

Property	4-Biphenylmethanol	2-Biphenylmethanol	3-Biphenylmethanol	Benzhydrol (Diphenylmethanol)
Molecular Formula	C ₁₃ H ₁₂ O[1]	C ₁₃ H ₁₂ O[2]	C ₁₃ H ₁₂ O	C ₁₃ H ₁₂ O[3]
Molecular Weight	184.23 g/mol [1][4]	184.24 g/mol [2]	184.23 g/mol	184.24 g/mol [3]
Melting Point	96-100 °C[1][3][5][6][7][8][9]	46-48 °C[2]	Not available	65-67 °C[3][5]
Boiling Point	184 °C at 11 mmHg[1][5][6][7][8]	96 °C at 0.04 mmHg[2]	Not available	297-298 °C[3][5]
Appearance	White to off-white crystalline solid[10][11]	White powder solid[2]	Not available	White or colorless crystals[5]
Solubility	Soluble in acetone, ethanol, and benzene; sparingly soluble in water.[9][10][11]	No information available[2]	Not available	Soluble in alcohol, miscible with oils, and slightly soluble in water.[3][5][11]

Experimental Protocols

Accurate and reproducible experimental data are paramount in chemical research. This section details the methodologies for key analytical techniques used to characterize **4-biphenylmethanol** and its alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

- ¹H-NMR Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Acquire the ^1H -NMR spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shifts (typically 0-12 ppm).
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals to determine the relative number of protons.
- **^{13}C -NMR Spectroscopy:**
 - **Sample Preparation:** Prepare a more concentrated sample than for ^1H -NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
 - **Data Acquisition:** Acquire the proton-decoupled ^{13}C -NMR spectrum. A larger number of scans is usually required due to the low natural abundance of ^{13}C .
 - **Data Processing:** Process the data similarly to ^1H -NMR. The chemical shifts of the carbon signals provide information about the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

- **Sample Preparation (Thin Solid Film Method):**
 1. Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent like methylene chloride or acetone.[\[10\]](#)
 2. Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[10\]](#)
 3. Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[10\]](#)

- Data Acquisition:

1. Place the salt plate in the sample holder of the FT-IR spectrometer.
2. Record the spectrum, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

- Sample Preparation:

1. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[\[12\]](#)
2. Further, dilute a small aliquot of this solution to a final concentration of around $10\text{--}100\text{ }\mu\text{g/mL}$.[\[12\]](#)

- Data Acquisition:

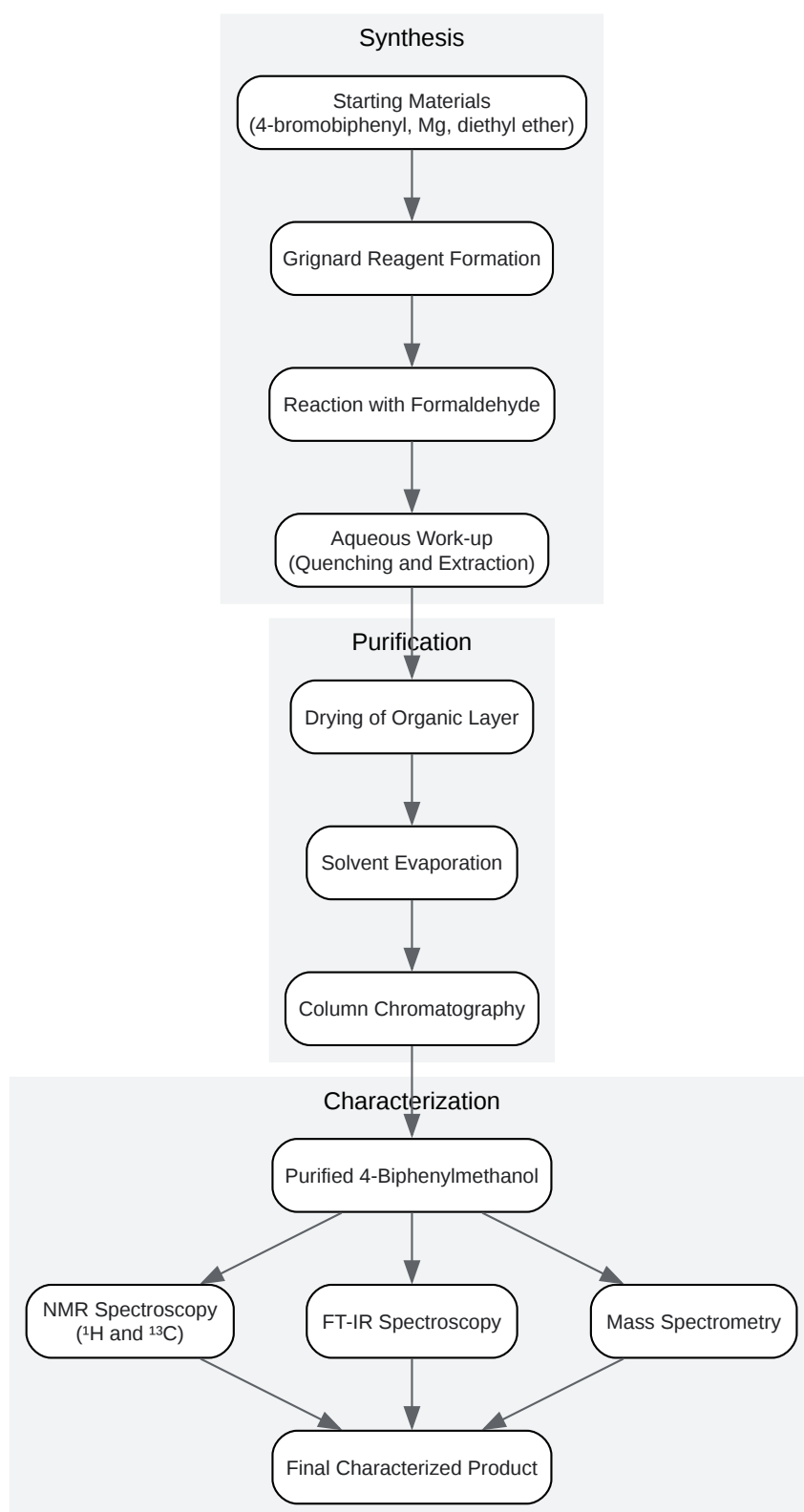
1. Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[\[13\]](#)
2. Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of ions against their relative abundance.

- Data Analysis:

1. Identify the molecular ion peak (M^+) to determine the molecular weight of the compound.
2. Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Synthesis and Characterization Workflow

The synthesis of **4-biphenylmethanol** and its subsequent characterization is a multi-step process. The following diagram illustrates a typical workflow from synthesis to final product analysis.

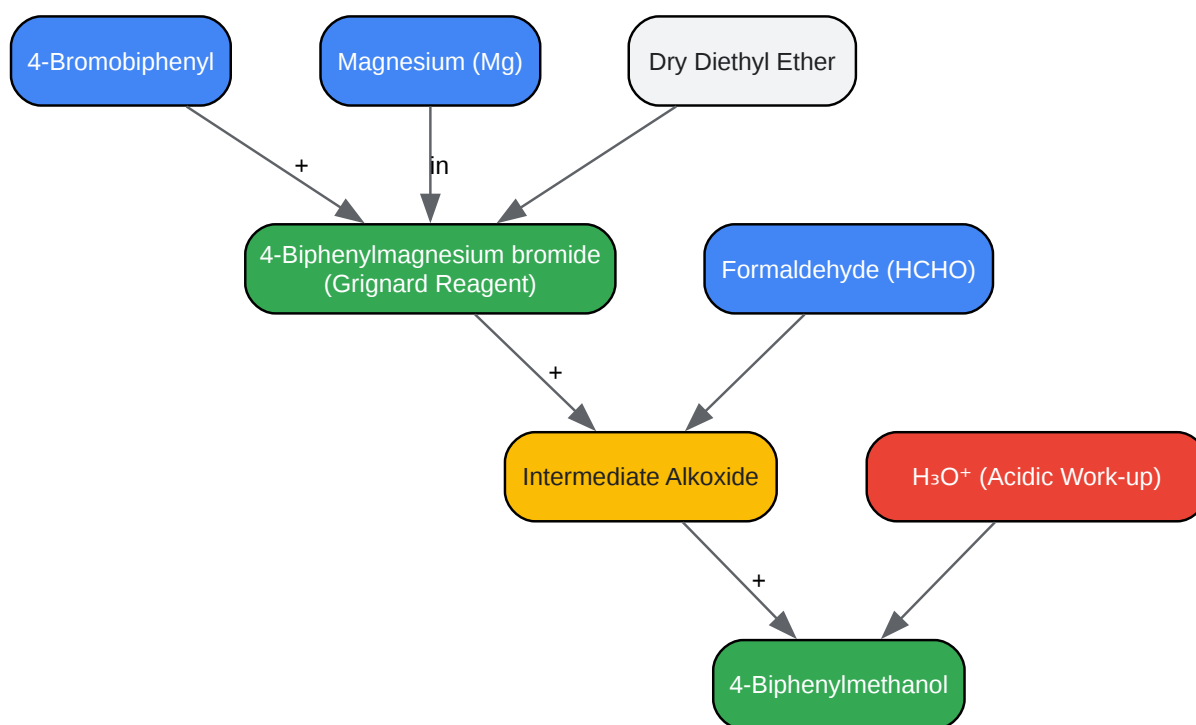


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A typical workflow for the synthesis and characterization of **4-biphenylmethanol**.

Synthesis of 4-Biphenylmethanol via Grignard Reaction

A common method for the synthesis of **4-biphenylmethanol** is through a Grignard reaction. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with 4-phenylbenzaldehyde.



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Synthesis of **4-biphenylmethanol** using a Grignard reaction.

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